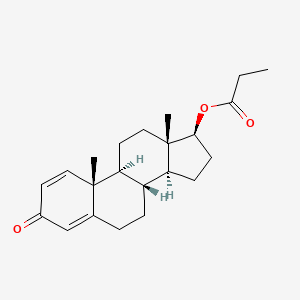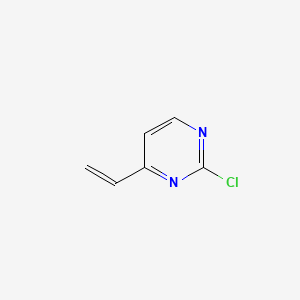
2-Chloro-4-éthénylpyrimidine
Vue d'ensemble
Description
2-Chloro-4-ethenylpyrimidine is a chemical compound with the CAS Number: 131467-02-2 . It has a molecular weight of 140.57 and its IUPAC name is 2-chloro-4-vinylpyrimidine . The compound is in liquid form .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-ethenylpyrimidine are not available, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis
2-Chloro-4-ethenylpyrimidine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique
Synthèse d'agents anti-inflammatoires
2-Chloro-4-éthénylpyrimidine : sert de précurseur dans la synthèse de dérivés de pyrimidine qui présentent de puissantes propriétés anti-inflammatoires. Ces composés peuvent inhiber l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Développement d'inhibiteurs de NF-κB et d'AP-1
Ce composé a été utilisé dans la création de nouveaux dérivés qui agissent comme inhibiteurs de NF-κB et d'AP-1, qui sont des facteurs de transcription jouant un rôle crucial dans les réponses inflammatoires et immunitaires. Les dérivés ont montré une efficacité dans la réduction des niveaux d'IL-2 et d'IL-8, qui sont des cytokines importantes impliquées dans l'inflammation .
Synthèse régiosélective de dérivés de pyrimidine
This compound : est un excellent matériau de départ pour la synthèse régiosélective, permettant l'introduction de divers groupes fonctionnels dans le cycle pyrimidine. Ce processus est crucial pour créer des composés avec des activités biologiques spécifiques et des affinités de liaison .
Création de composés à affinité pour les récepteurs de la sérotonine
L'introduction de chaînes latérales hydrophobes dans le cycle pyrimidine, en utilisant des composés comme This compound, peut améliorer l'affinité de liaison aux sites récepteurs de la sérotonine (5-HT). Ceci est important pour le développement de médicaments ciblant les troubles neurologiques et psychologiques .
Synthèse assistée par micro-ondes d'anilinopyrimidines
This compound : peut être utilisé dans la synthèse assistée par micro-ondes pour produire une série de 2-anilinopyrimidines. Cette méthode est efficace et peut être influencée par les substituants, affectant le cours de la réaction et le rendement .
Réactions de substitution nucléophile aromatique
En raison de sa structure, This compound est un candidat de choix pour les réactions de substitution nucléophile aromatique. Cela permet la création d'une grande variété de dérivés de pyrimidine, qui sont essentiels dans la recherche et le développement pharmaceutiques .
Mécanisme D'action
Target of Action
Pyrimidines, the class of compounds to which 2-chloro-4-ethenylpyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially alter the function of their targets . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Pharmacokinetics
The compound’s molecular weight (14057) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Some pyrimidine derivatives have shown anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Chloro-4-ethenylpyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Analyse Biochimique
Cellular Effects
The cellular effects of 2-Chloro-4-ethenylpyrimidine are not well-documented. Related compounds have been shown to interact with various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-ethenylpyrimidine is not well-understood. Related compounds have been shown to interact with DNA and other biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-ethenylpyrimidine in laboratory settings are not well-documented. Related compounds have been shown to have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of 2-Chloro-4-ethenylpyrimidine in animal models are not well-documented. Related compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
The metabolic pathways of 2-Chloro-4-ethenylpyrimidine are not well-understood. Related compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Chloro-4-ethenylpyrimidine within cells and tissues are not well-documented. Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-4-ethenylpyrimidine is not well-understood. Related compounds have been shown to localize to specific compartments or organelles .
Propriétés
IUPAC Name |
2-chloro-4-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFGCFGPTZBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131467-02-2 | |
| Record name | 2-chloro-4-ethenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
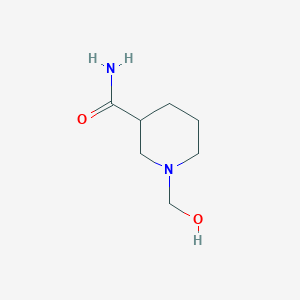
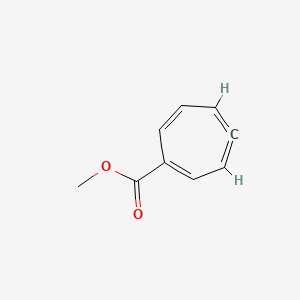
![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)



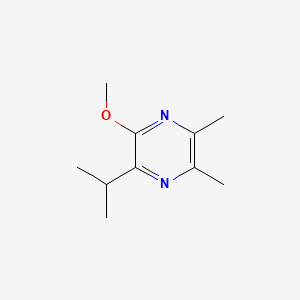
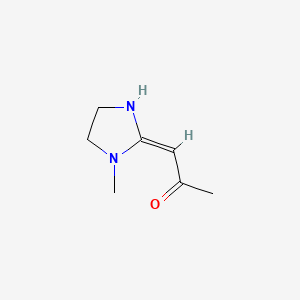
![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)
